2-((Pyridin-3-ylmethyl)thio)-5-(thiophen-2-yl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Pyridin-3-ylmethyl)thio)-5-(thiophen-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a 1,3,4-oxadiazole ring substituted with a pyridin-3-ylmethylthio group and a thiophen-2-yl group. The presence of these heteroatoms and functional groups imparts significant chemical reactivity and biological activity, making it a valuable subject of study in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Pyridin-3-ylmethyl)thio)-5-(thiophen-2-yl)-1,3,4-oxadiazole typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the reaction of a hydrazide with a thiophene-2-carboxylic acid derivative under dehydrating conditions can form the oxadiazole ring.
Introduction of the pyridin-3-ylmethylthio group: This step involves the nucleophilic substitution of a suitable leaving group on the oxadiazole ring with pyridin-3-ylmethylthiol. This can be facilitated by using a base such as sodium hydride or potassium carbonate in an appropriate solvent like dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfur atom in the pyridin-3-ylmethylthio group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common. Reducing agents like lithium aluminum hydride (LiAlH4) may be used.
Substitution: The compound can undergo various substitution reactions, particularly at the thiophene ring. Electrophilic aromatic substitution can introduce different substituents, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced oxadiazole derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Chemistry
In organic synthesis, 2-((Pyridin-3-ylmethyl)thio)-5-(thiophen-2-yl)-1,3,4-oxadiazole serves as a versatile building block for constructing more complex molecules
Biology and Medicine
This compound has shown potential in medicinal chemistry due to its biological activity. It can act as an antimicrobial, antifungal, or anticancer agent, depending on its specific structural modifications. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. Its derivatives may also find applications in electronics and photonics.
Mechanism of Action
The biological activity of 2-((Pyridin-3-ylmethyl)thio)-5-(thiophen-2-yl)-1,3,4-oxadiazole is primarily attributed to its ability to interact with various molecular targets. The compound can bind to enzymes, receptors, or DNA, disrupting normal cellular processes. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or interference with cell membrane integrity. The exact mechanism depends on the specific biological context and the structural features of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-((Pyridin-2-ylmethyl)thio)-5-(thiophen-2-yl)-1,3,4-oxadiazole
- 2-((Pyridin-4-ylmethyl)thio)-5-(thiophen-2-yl)-1,3,4-oxadiazole
- 2-((Pyridin-3-ylmethyl)thio)-5-(furan-2-yl)-1,3,4-oxadiazole
Uniqueness
Compared to its analogs, 2-((Pyridin-3-ylmethyl)thio)-5-(thiophen-2-yl)-1,3,4-oxadiazole exhibits unique properties due to the specific positioning of the pyridin-3-ylmethylthio group. This positioning can influence its electronic distribution, reactivity, and interaction with biological targets, making it a distinct and valuable compound for various applications.
Properties
IUPAC Name |
2-(pyridin-3-ylmethylsulfanyl)-5-thiophen-2-yl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS2/c1-3-9(7-13-5-1)8-18-12-15-14-11(16-12)10-4-2-6-17-10/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRYKVFZLJEKPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CSC2=NN=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.